N-(naphthalen-1-yl)furan-2-carboxamide
Description
Significance of Furan-2-carboxamide Scaffolds in Medicinal Chemistry and Drug Discovery
The furan-2-carboxamide scaffold is a prominent structural motif in medicinal chemistry, valued for its ability to impart favorable biological properties to a molecule.
Historical Context and Evolution of Furan-Containing Amides in Research
The history of furan-containing compounds dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid, a derivative of furan (B31954). utripoli.edu.ly Furan itself was first synthesized by Heinrich Limpricht in 1870. wikipedia.org Over the decades, the incorporation of the furan nucleus, particularly in the form of furan-containing amides, has become a significant strategy in drug discovery. researchgate.net This is largely due to the furan ring's ability to act as a bioisosteric replacement for other aromatic rings, such as benzene, often leading to improved biological activity. wisdomlib.org The evolution of synthetic methodologies has further propelled research into furan-containing amides, allowing for the creation of diverse molecular libraries for biological screening. nih.govnih.gov
Broad Pharmacological Relevance of Furan Derivatives
Furan derivatives exhibit a wide spectrum of pharmacological activities, making them a versatile class of compounds in medicinal chemistry. utripoli.edu.lyresearchgate.netwisdomlib.org Their applications span various therapeutic areas, including:
Antimicrobial agents: Furan-based compounds have demonstrated efficacy against a range of microbial pathogens. wisdomlib.orgwisdomlib.orgmdpi.com
Anti-inflammatory and Analgesic agents: Certain furan derivatives have been investigated for their potential to alleviate inflammation and pain. utripoli.edu.lywisdomlib.org
Anticancer agents: The furan scaffold is present in some molecules developed for their antitumor properties. wisdomlib.orgnih.gov
Antiviral agents: Research has explored the potential of furan derivatives in combating viral infections. utripoli.edu.lywisdomlib.org
Cardiovascular agents: Some furan-containing compounds have been studied for their effects on the cardiovascular system. wisdomlib.org
The ether oxygen within the furan ring can enhance the polarity of a molecule and provide a site for hydrogen bonding, which can improve its pharmacokinetic properties, such as solubility and bioavailability. researchgate.netslideshare.net
Role of Naphthalene (B1677914) Moiety in Bioactive Compounds
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another critical component in the design of bioactive compounds.
Structural Contributions of Naphthalene to Ligand-Receptor Interactions
The planar and hydrophobic nature of the naphthalene ring system allows it to participate in various non-covalent interactions with biological targets, such as receptors and enzymes. These interactions can include:
π-π stacking: The aromatic rings of naphthalene can stack with aromatic amino acid residues in a protein's binding site.
Hydrophobic interactions: The lipophilic character of naphthalene facilitates its entry into hydrophobic pockets within a receptor.
These structural contributions are crucial for the affinity and selectivity of a ligand for its biological target. nih.gov The naphthalene dicarboxaldehyde moiety, for instance, has been utilized as a fluorogenic component in affinity labels for opioid receptors, demonstrating the utility of this scaffold in probing ligand-receptor interactions. nih.gov
Previous Research on Naphthalene Amide Compounds
A significant body of research has been dedicated to the synthesis and biological evaluation of naphthalene amide compounds. These studies have revealed a diverse range of biological activities, including:
Anticancer activity: Novel naphthalene derivatives, including acryloyl amides, have been synthesized and evaluated for their potential as antitumor agents. nih.gov Some naphthalene-substituted triazole spirodienones have also shown promise in this area. ekb.eg
Multidrug resistance (MDR) reversal: Certain naphthalene-2-carboxamides have been designed to reverse multidrug resistance in cancer cells. nih.gov
Antimicrobial activity: Naphthylamine analogs have been investigated for their antimicrobial properties. ekb.eg
Anti-inflammatory activity: Naphthalene-pyrimidine derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. ekb.eg
Rationale for Researching N-(naphthalen-1-yl)furan-2-carboxamide
The rationale for investigating this compound stems from the well-established biological significance of its constituent parts: the furan-2-carboxamide scaffold and the naphthalene moiety. The combination of these two pharmacophores into a single molecule presents an opportunity to explore novel biological activities that may arise from their synergistic interaction.
Research into related structures, such as 2-(furan-2-yl)naphthalen-1-ol derivatives, has already demonstrated the potential of this combined scaffold in developing potent and selective anti-breast cancer agents. nih.gov Furthermore, the synthesis of N-(naphthalen-2-yl)furan-2-carboxamide has been reported as an intermediate in the creation of more complex heterocyclic systems. researchgate.net
The study of this compound is therefore driven by the prospect of discovering new lead compounds for drug development, with potential applications in areas such as oncology, infectious diseases, and inflammation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-1-ylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKTYZBSNANXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324259 | |
| Record name | MLS003171585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40337-07-3 | |
| Record name | MLS003171585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | MLS003171585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-NAPHTHYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Furan-2-carboxamide Derivatives
The synthesis of furan-2-carboxamide derivatives is a well-established area of organic chemistry, with a primary focus on the efficient formation of the amide bond and the introduction of diverse substituents on the furan (B31954) and amide nitrogen atoms.
Amide Bond Formation Strategies
The creation of the amide linkage is a cornerstone of furan-2-carboxamide synthesis. A common and fundamental approach involves the reaction of an activated carboxylic acid with an amine. researchgate.net Furan-2-carboxylic acid can be activated using various reagents to facilitate the subsequent coupling with an amine.
One widely used method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate furan-2-carboxylic acid. nih.gov This activated intermediate then readily reacts with an amine to form the desired furan-2-carboxamide. nih.gov For instance, the synthesis of N-acylcarbohydrazides begins with the activation of furan-2-carboxylic acid with CDI, followed by treatment with t-butylcarbazate. nih.gov Similarly, this CDI-based activation is effective for coupling with various amines, including aminobenzoic acid derivatives. nih.gov
Another established method for activating the carboxylic acid is its conversion to an acyl chloride. Furan-2-carbonyl chloride, prepared by treating furan-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), is a highly reactive intermediate. mdpi.comresearchgate.net This acyl chloride can then be reacted with a wide range of amines to produce the corresponding furan-2-carboxamides. researchgate.net
Furthermore, transamidation reactions provide an alternative route to diversify furan-2-carboxamide structures. This strategy involves the replacement of an existing amide group with a new amine. mdpi.com For example, N-(quinolin-8-yl)benzofuran-2-carboxamides can undergo a two-step, one-pot transamidation procedure. The initial amide is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate, which then reacts with a different amine to yield the new amide product. mdpi.com
The table below summarizes various amide bond formation strategies.
| Activating Reagent/Method | Amine Substrate Example | Reference |
| 1,1'-Carbonyldiimidazole (CDI) | t-Butylcarbazate | nih.gov |
| 1,1'-Carbonyldiimidazole (CDI) | 3-Aminobenzoic acid | nih.gov |
| Thionyl chloride (SOCl₂) | Naphthalen-2-amine | researchgate.net |
| Transamidation (Boc₂O, DMAP) | Various amines | mdpi.com |
Incorporation of Furan and Naphthalene (B1677914) Moieties
The assembly of molecules containing both furan and naphthalene rings is crucial for synthesizing compounds like N-(naphthalen-1-yl)furan-2-carboxamide. Various synthetic strategies allow for the integration of these two aromatic systems.
A straightforward approach is the direct coupling of a furan-containing carboxylic acid derivative with a naphthalene-containing amine. The condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol is a documented method to produce N-(naphthalen-2-yl)furan-2-carboxamide. researchgate.net
Suzuki-Miyaura cross-coupling reactions offer a powerful tool for linking furan and naphthalene units. For example, aryl boronic acids, including those derived from naphthalene, can be coupled with 5-bromofuran-2-carbaldehyde in the presence of a palladium catalyst to form 5-arylfuran-2-carbaldehydes. nih.gov These intermediates can then be further functionalized.
Skeletal editing of existing ring systems presents an innovative method for naphthalene synthesis. Isoquinolines can undergo a nitrogen-to-carbon atom transmutation using a phosphonium (B103445) ylide as the carbon source, leading to the formation of substituted naphthalenes. nih.gov This method tolerates various functional groups, including heterocyclic moieties like furan. nih.gov
On-surface synthesis provides a novel route for creating complex polyaromatic structures that incorporate both furan and naphthalene. This technique utilizes specifically designed precursor molecules that undergo debrominative coupling and subsequent cyclodehydrogenation on a metal surface, such as Au(111), to form extended π-conjugated systems containing both furan and naphthalene rings. acs.org
Targeted Synthesis of this compound and its Analogues
The specific synthesis of this compound and its structural relatives often employs convergent strategies and requires careful optimization of reaction conditions to maximize yields.
Convergent Synthetic Approaches for Naphtho[1,2-b]furan-2-carboxamide Derivatives
Convergent synthesis, where different fragments of the target molecule are prepared separately and then joined together, is an efficient strategy for constructing complex molecules like naphtho[1,2-b]furan-2-carboxamide derivatives. rsc.org This approach allows for the rapid assembly of the core structure.
One such approach involves the phosphine-catalyzed [3+2] annulation reaction between activated 1,4-naphthoquinones and acetylenecarboxylates to construct the naphtho[1,2-b]furan (B1202928) skeleton. proquest.com Another method utilizes a regiodivergent intramolecular carbometalation strategy with 2-(2'-alkynylaryl)-3-iodofurans as a common substrate to synthesize various furan-fused tricyclic compounds. researchgate.net
Visible-light-mediated [3+2] cycloaddition reactions of 2-hydroxy-1,4-naphthoquinones and phenylacetylenes provide a green and efficient route to naphtho[2,3-b]furan-4,9-diones. mdpi.com These diones can serve as versatile intermediates for further derivatization.
For the synthesis of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, a convergent route is employed. Ethyl naphtho[2,1-b]furan-2-carboxylate is first converted to the corresponding carbohydrazide (B1668358), which is then reacted with chalcones (prepared separately) to yield the final products. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing furan-2-carboxamide derivatives is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing product yields.
In C-H arylation reactions for the synthesis of benzofuran-2-carboxamide (B1298429) derivatives, a study showed that increasing the reaction time from 7 to 16 hours improved the yield of the desired product. mdpi.com However, raising the temperature from 110 °C to 120 °C led to a reduced yield. mdpi.com The choice of additive, such as pivalic acid, was also found to positively impact the reaction yield. mdpi.com
For the synthesis of sulfilimines from N-acyl sulfenamides and naphthols, a screening of various halogenating reagents as oxidants revealed that Selectfluor was the most effective, providing a good yield of the desired product. acs.org Further optimization showed that the addition of 4 Å molecular sieves slightly improved the yield. acs.org
The table below presents an example of reaction condition optimization.
| Entry | Temperature (°C) | Time (h) | Additive | Yield (%) | Reference |
| 1 | 110 | 7 | None | - | mdpi.com |
| 2 | 110 | 16 | None | 65 | mdpi.com |
| 3 | 120 | 7 | None | 30 | mdpi.com |
| 4 | 110 | 7 | Pivalic acid (0.2 equiv) | 61 | mdpi.com |
Microwave-Assisted Synthesis in Furan-2-carboxamide Chemistry
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of furan-2-carboxamide derivatives and related heterocycles.
The synthesis of highly functionalized benzofuran-2-carboxamides has been achieved through a microwave-assisted Rap-Stoermer reaction. researchgate.net In another example, the reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide (B1666496) under microwave irradiation resulted in the chemoselective formation of 4-arylazo-5-hydroxy-benzamide derivatives. nih.gov A comparison of microwave heating versus conventional heating for this reaction demonstrated that microwave irradiation for a significantly shorter time (3 minutes) provided a higher yield of the desired product compared to conventional heating for 2 hours. nih.gov
Microwave-assisted synthesis has also been employed for the preparation of substituted furan-2-carboxaldehydes, which are valuable precursors for furan-2-carboxamides. researchgate.net The condensation of furfural (B47365) and its derivatives with active methylene (B1212753) compounds can be carried out under both thermal and non-thermal microwave irradiation methods. researchgate.net
Advanced Structural Characterization Techniques
Spectroscopic Analysis for Elucidation of Molecular Structure
Table 1: Expected NMR Data for N-(naphthalen-1-yl)furan-2-carboxamide based on Analogous Compounds
| Nucleus | Functional Group | Expected Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | Amide (N-H) | > 10 (singlet) |
| ¹H | Naphthyl (Ar-H) | 7.0 - 9.0 (multiplets) |
| ¹H | Furan (B31954) (Ar-H) | 6.5 - 8.0 (doublets/doublet of doublets) |
| ¹³C | Carbonyl (C=O) | ~156 - 158 |
| ¹³C | Naphthyl (Ar-C) | 110 - 140 |
Note: This table is predictive, based on data for similar structures like N-phenyl nih.gov and N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.com Direct experimental data for the title compound may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In various furan-2-carboxamide derivatives, the amide group presents two prominent bands: the C=O stretching vibration (Amide I band) and the N-H bending vibration coupled with C-N stretching (Amide II band). The Amide I band is typically a strong absorption found in the region of 1640-1680 cm⁻¹. nih.govmdpi.com The N-H stretching vibration is also a key feature, appearing as a sharp peak around 3300 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | Amide | ~3300 | nih.gov |
| C-H Stretch | Aromatic (Naphthyl & Furan) | ~3100 | nih.gov |
| C=O Stretch (Amide I) | Amide | ~1640-1680 | nih.govmdpi.com |
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₅H₁₁NO₂, which corresponds to a molecular weight of approximately 237.26 g/mol . bldpharm.comchemdiv.com In mass spectrometry analysis, this compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 237 or 238, respectively. Data from similar furan-2-carboxamides confirm that the protonated molecular ion is readily observed. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.26 g/mol bldpharm.comchemdiv.com |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the surveyed literature, extensive studies on closely related N-acyl furan-2-carboxamides allow for a detailed and accurate prediction of its solid-state characteristics. bohrium.comresearchgate.netresearchgate.net
In the crystal lattice of analogous furan-carboxamide structures, intermolecular hydrogen bonding is a dominant feature that governs molecular packing. bohrium.comresearchgate.net It is predicted that this compound molecules would form chains or dimeric motifs through N-H···O=C hydrogen bonds. In this interaction, the amide proton (N-H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. bohrium.comresearchgate.net This type of interaction is a critical factor in the stabilization of the crystal structure. researchgate.net Some structures also exhibit weaker intramolecular hydrogen bonds, such as an interaction between the amide proton and the furan oxygen, which helps to planarize the molecule. bohrium.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-phenylfuran-2-carboxamide |
| N-(2,2-diphenylethyl)furan-2-carboxamide |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to obtaining a detailed picture of the electronic environment of N-(naphthalen-1-yl)furan-2-carboxamide.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry of this compound. Through DFT calculations, the optimized geometry of the molecule, corresponding to its lowest energy state, can be determined. This provides precise information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Geometric Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Atom Connections | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (Amide) | ~1.23 Å | |
| C-N (Amide) | ~1.35 Å | |
| N-C (Naphthyl) | ~1.42 Å | |
| Bond Angles (°) | ||
| O=C-N | ~122° | |
| C-N-C | ~125° | |
| Dihedral Angles (°) | ||
| Furan-Naphthalene | C(furan)-C(amide)-N-C(naphthyl) | Variable, defines conformation |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. acs.org A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) and furan (B31954) rings, while the LUMO may be distributed across the conjugated system, including the carbonyl group of the amide linker. In studies of similar furan derivatives, the HOMO-LUMO gap was found to be a key determinant of the molecule's stability. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Electron-donating capability |
| LUMO | -1.8 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.4 | Indicator of chemical stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum.
In an MEP map of this compound, the electronegative oxygen atom of the carbonyl group would be depicted as a region of high negative potential (typically colored red), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atom of the amide (N-H) would show a positive potential (colored blue), highlighting its role as a hydrogen bond donor. The aromatic rings of the furan and naphthalene moieties would generally show regions of negative potential above and below the plane of the rings, associated with the delocalized π-electrons. Such analyses have been used to identify reactive sites in other furan-2-carboxamide derivatives. nih.gov
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with their environment.
Investigation of Amide-Aromatic Interactions in Solution
MD simulations can be employed to study the conformational dynamics of this compound in a solvent, such as water. A key aspect to investigate would be the intramolecular interactions between the amide linker and the aromatic rings. These non-covalent interactions, including hydrogen bonding and π-stacking, play a significant role in determining the molecule's preferred three-dimensional structure in solution.
Computational studies have characterized the nature of interactions between amide groups and aromatic rings, revealing that both dispersion and electrostatic forces are major contributors to the binding energy. acs.org The interaction involves the entire amide group rather than just the amine portion. acs.org For this compound, MD simulations could reveal the stability of different conformers and the role of solvent molecules in mediating intramolecular interactions.
Ligand-Protein Interaction Dynamics
To explore the potential of this compound to interact with biological targets, MD simulations of the molecule docked into the active site of a protein can be performed. This technique provides insights into the stability of the ligand-protein complex and the specific interactions that govern binding.
Molecular docking studies on other furan-2-carboxamide derivatives have been used to predict their binding modes within protein targets. nih.gov Following docking, MD simulations can be used to refine the binding pose and to calculate the binding free energy. These simulations would reveal the key amino acid residues that interact with the furan ring, the naphthalene system, and the amide linker of this compound. Important interactions would likely include hydrogen bonds between the amide group and polar residues, as well as π-π stacking or hydrophobic interactions involving the aromatic rings. nih.govnih.gov Such simulations are crucial for understanding the molecular basis of a ligand's biological activity and for the rational design of new, more potent molecules. nih.gov
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available research, studies on analogous structures containing the furan-2-carboxamide and naphthalene moieties provide a framework for predicting its binding behavior.
For instance, research on various furan-2-carboxamide derivatives has demonstrated their potential to interact with a range of biological targets. Docking studies on similar compounds have often highlighted the importance of the carboxamide linker in forming hydrogen bonds with amino acid residues in the active site of a protein. The furan ring and the naphthalene group are predicted to engage in hydrophobic and π-π stacking interactions, which are critical for stabilizing the ligand-protein complex.
In a hypothetical docking scenario of this compound, the naphthalene moiety, with its extensive aromatic system, would likely be a key contributor to binding affinity through hydrophobic interactions. The amide group is poised to act as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen), allowing for specific interactions with the protein's backbone or side chains. The furan ring can also participate in various non-covalent interactions.
The prediction of binding affinities, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), is a quantitative output of molecular docking simulations. For this compound, these scores would be calculated against a panel of known biological targets to prioritize those with the most favorable predicted binding. For example, studies on other naphthalene-based inhibitors have shown significant binding affinities for targets such as viral proteases. nih.gov
A theoretical analysis of this compound's physicochemical properties, such as its octanol-water partition coefficient (logP), suggests a high degree of hydrophobicity, which would influence its binding to hydrophobic pockets in protein targets. The polar surface area is moderate, indicating a balance between lipophilicity and potential for polar interactions.
To illustrate potential interactions, the table below outlines the types of binding modes that could be predicted for this compound with hypothetical biological targets based on the behavior of similar compounds.
| Interaction Type | Contributing Moiety | Potential Interacting Residues |
| Hydrogen Bonding | Amide N-H (donor) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bonding | Amide C=O (acceptor) | Arginine, Lysine, Serine |
| π-π Stacking | Naphthalene Ring, Furan Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Naphthalene Ring | Leucine, Isoleucine, Valine, Alanine |
This table is a representation of potential interactions based on the chemical structure of this compound and general principles of molecular recognition.
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed in two primary ways: to identify its potential biological targets (reverse docking) or to find other molecules with similar activity (ligand-based virtual screening).
In a reverse docking approach, the structure of this compound would be docked against a large collection of 3D protein structures from a database such as the Protein Data Bank (PDB). The proteins for which the compound shows the best docking scores and favorable interaction patterns are then considered potential biological targets. This strategy is invaluable for identifying novel therapeutic applications for existing compounds.
Ligand-based virtual screening, on the other hand, would use the 3D structure and physicochemical properties of this compound as a template to search for other compounds in a database with similar features. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.
The success of a virtual screening campaign is highly dependent on the quality of the compound library and the computational methods used. For a compound like this compound, which is available in screening compound libraries, it may have already been included in high-throughput screening campaigns, and the data from these could be used to build and validate virtual screening models. chemdiv.com
The general workflow for a virtual screening strategy to identify targets for this compound would involve the steps outlined in the table below.
| Step | Description |
| 1. Preparation of the Ligand | A 3D model of this compound is generated and its energy is minimized to obtain a stable conformation. |
| 2. Target Database Selection | A database of 3D structures of biologically relevant proteins is selected. This could be a comprehensive database or one focused on a specific protein family (e.g., kinases, proteases). |
| 3. Docking Simulation | This compound is docked into the active or allosteric sites of each protein in the database. |
| 4. Scoring and Ranking | The binding poses are evaluated using a scoring function, and the proteins are ranked based on the predicted binding affinity for the compound. |
| 5. Hit List Generation and Analysis | A list of the top-ranking proteins is generated. This "hit list" is then analyzed to identify promising and plausible biological targets. |
| 6. Experimental Validation | The predicted interactions for the highest-ranking targets would require experimental validation through in vitro binding assays and functional assays. |
Through these computational approaches, a deeper understanding of the potential pharmacological profile of this compound can be achieved, guiding further experimental investigation into its therapeutic potential.
Structure Activity Relationship Sar Studies
Impact of Furan (B31954) Ring Modifications on Biological Activity
The furan ring is a critical component, and its modification or replacement offers a pathway to new biological activities. Research into furan-2-carboxamides has shown that this moiety can act as a bioisosteric replacement for other chemical groups, such as the more labile furanone ring, to improve metabolic stability while retaining or enhancing biological function. nih.gov
In a study focused on antibiofilm agents, a collection of furan-2-carboxamides was designed to mimic natural furanones that inhibit the LasR protein, a key component of quorum sensing in Pseudomonas aeruginosa. The furan-2-carboxamide core proved to be a successful replacement for the furanone ring, with several derivatives showing significant biofilm reduction. nih.govevitachem.com
Further studies on different classes of furan carboxamides have revealed key SAR insights:
Substitution at C-5: In a series of 5-aryl-furan-2-carboxamide derivatives developed as urotensin-II receptor antagonists, substitutions on the C-5 aryl group were systematically investigated. This led to the discovery that a 3,4-difluorophenyl group at the C-5 position of the furan ring resulted in a highly potent antagonist with an IC₅₀ value of 6 nM. nih.gov
Replacement of Furan: In a study of naphthoquinone hybrids, replacing a furan-2-carboxamide linker with a 2-cyanoacryloylamide moiety led to a significant decrease in antiproliferative activity, suggesting that the furan carboxamide structure was more suitable for potency in that particular scaffold. mdpi.com
The data below summarizes the activity of various furan-2-carboxamide derivatives where the core scaffold was modified.
| Compound Series | Modification | Biological Activity | Key Finding |
| Furan-2-carboxamides | Bioisosteric replacement of furanone ring | Antibiofilm (P. aeruginosa) | The furan-2-carboxamide core is a stable and effective mimic of the furanone pharmacophore. nih.govevitachem.com |
| 5-Aryl-furan-2-carboxamides | Substitution on C-5 aryl group | Urotensin-II receptor antagonism | A 3,4-difluorophenyl group at C-5 was optimal for potency. nih.gov |
| Naphthoquinone-furan hybrids | Furan-2-carboxamide vs. 2-cyanoacryloylamide | Antiproliferative | The furan-2-carboxamide linker was superior for activity compared to the cyanoacryloylamide. mdpi.com |
Role of Naphthalene (B1677914) Substituents on Receptor Binding Affinity and Selectivity
Substituents on the naphthalene ring system play a pivotal role in modulating receptor binding and selectivity. The bulky, lipophilic nature of the naphthalene group itself often provides a strong anchor into hydrophobic pockets of a target protein. Adding substituents can fine-tune these interactions, introduce new hydrogen bonds, or create steric hindrance that affects binding orientation.
In a study of 2-(furan-2-yl)naphthalen-1-ol derivatives, which are structurally analogous to N-(naphthalen-1-yl)furan-2-carboxamide, modifications to the naphthalene ring were critical for anti-breast cancer activity. nih.gov The study demonstrated that the aromatic A and D rings of the associated parent compound were important for maintaining biological activity. nih.gov
Similarly, a QSAR analysis of naphthalen-1-yl-acetic acid hydrazides found that antimicrobial activity was significantly influenced by substituents on the aromatic rings. nih.gov The most active compounds in that series possessed ortho-bromo, methoxy, and hydroxy substituents. nih.gov This highlights the importance of electronic and steric factors contributed by substituents on the naphthalene core.
Key findings from related compound series include:
Hydroxyl and Methoxy Groups: In the 2-(furan-2-yl)naphthalen-1-ol series, the phenolic hydroxyl group was crucial. Its presence allowed the molecule to adopt a specific conformation via intramolecular hydrogen bonding, which was suggested to be important for its potent and selective activity. nih.gov
Naphthoquinone vs. Naphthalene: In another study, converting a naphthalene moiety to a naphthoquinone in a series of furan hybrids resulted in significantly higher inhibitory activity against cancer cell lines, indicating that the quinone's electronic properties and ability to generate reactive oxygen species can be a dominant factor. mdpi.com
The table below illustrates how naphthalene modifications in related structures impact biological outcomes.
| Compound Series | Naphthalene Modification | Biological Activity | Key Finding |
| 2-(Furan-2-yl)naphthalen-1-ols | Introduction of a C1-hydroxyl group | Anti-breast cancer | The hydroxyl group enabled a key intramolecular H-bond, enhancing potency and selectivity. nih.gov |
| Naphthalen-1-yl-acetic acid hydrazides | Bromo, methoxy, hydroxy substituents | Antimicrobial | Ortho-substituents with specific electronic properties were found to be most effective. nih.gov |
| Naphthoquinone-furan hybrids | Oxidation to naphthoquinone | Antiproliferative | The naphthoquinone derivative showed higher inhibition than the corresponding naphthalene analog. mdpi.com |
Influence of Linker Lengths and Flexibility
The amide group in this compound acts as a linker connecting the furan and naphthalene pharmacophores. The length, rigidity, and conformational flexibility of this linker are critical determinants of biological activity. An ideal linker positions the binding fragments in their optimal geometries within the target's binding site without incurring a significant entropic penalty. nih.gov
Studies on fragment-based drug discovery have shown that both flexible and rigid linkers can have a substantial impact on binding affinity. nih.gov A flexible linker can provide robustness, allowing the molecule to adapt to heterogeneous biological environments, but may also lead to a higher entropic cost upon binding. mdpi.com Conversely, a rigid linker reduces the entropic penalty but requires a more precise match between the ligand's conformation and the target's binding site.
In the context of furan-2-carboxamides, a diversity-oriented synthesis approach was used to create derivatives with different linkers connecting the furan core to another chemical moiety. nih.govnih.gov This study produced several series of compounds, including carbohydrazides and triazoles, which effectively function as modified or extended linkers. nih.govevitachem.com The results showed that these linker modifications had a profound impact on antibiofilm activity, with the carbohydrazide (B1668358) and triazole series being the most effective. nih.gov Molecular docking suggested that these linkers allowed the molecules to adopt a binding mode similar to known inhibitors inside the LasR receptor. nih.govevitachem.com
| Linker Type | Compound Series | Biological Activity | Key Finding |
| Carbohydrazide | Furan-2-carboxamides | Antibiofilm | This linker modification resulted in the most active derivative, with 58% biofilm reduction. nih.govevitachem.com |
| Triazole | Furan-2-carboxamides | Antibiofilm | Triazole-linked derivatives also showed high activity, reducing virulence factors in P. aeruginosa. nih.govevitachem.com |
| p-Phenylenediamine | Furan-2-carboxamides | Antibiofilm | This linker series generally displayed the lowest inhibition, with the exception of a fluorine-substituted analog. nih.gov |
Stereochemical Considerations in Activity Modulation
The parent molecule, this compound, is achiral and does not have any stereocenters. However, the introduction of chiral centers into derivative structures can be a powerful strategy for modulating biological activity and selectivity. Stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significantly different pharmacological properties because biological targets like receptors and enzymes are themselves chiral. One isomer may fit perfectly into a binding site, while the other may fit poorly or not at all.
While direct stereochemical studies on this compound are not prominent in the literature, research on closely related carboxamide-containing scaffolds highlights the importance of stereochemistry. In a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), the introduction of a substituted chiral pyrrolidine (B122466) group at a key position resulted in a significant improvement in activity. nih.govresearchgate.net This demonstrates that controlling the three-dimensional arrangement of substituents is critical for optimizing interactions with the target enzyme.
Furthermore, in the synthesis of naphthoquinone-furan hybrids, a chiral amine (1-phenylethylamine) was used, introducing a stereocenter into the final molecule. mdpi.com Although the study did not separate and test the individual enantiomers, the use of a chiral building block acknowledges that stereochemistry can be a key design element for achieving desired biological effects. These examples from analogous systems strongly suggest that the synthesis and evaluation of chiral derivatives of this compound could lead to the discovery of more potent and selective agents.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new molecules and provide insights into the structural features that are crucial for potency. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com
While a specific QSAR model for this compound was not found, numerous studies on structurally related compounds demonstrate the utility of this approach.
Thieno[3,2-b]pyrrole-5-carboxamides: A detailed 3D-QSAR study was performed on a series of these compounds as LSD1 inhibitors. nih.govresearchgate.net The resulting CoMFA and CoMSIA models showed excellent predictive capabilities and the generated contour maps provided a theoretical guide for designing new, more potent inhibitors by indicating regions where steric bulk, electrostatic, and hydrophobic properties should be modified. nih.govresearchgate.net
Naphthalen-1-yl-acetic acid hydrazides: A QSAR investigation of these antimicrobial agents revealed that their activity was strongly correlated with the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and various topological indices. nih.gov This indicates that both lipophilicity and electronic properties are key drivers of activity.
Furan-3-carboxamides: A QSAR investigation was applied to a series of furan-3-carboxamides to establish a correlation between physicochemical parameters and their observed antimicrobial activity, further validating the use of QSAR for this general class of compounds. nih.gov
These studies collectively show that QSAR is a highly effective tool for rationally designing furan- and naphthalene-containing carboxamides. The insights from these models, often combined with molecular docking and dynamics simulations, can guide the synthesis of next-generation derivatives with improved biological activity. nih.govmdpi.com
Mechanistic Investigations at the Molecular and Cellular Level in Vitro
Cellular Target Identification and Validation
Enzyme Inhibition Assays
Derivatives of the naphthyl-furan-carboxamide structure have been evaluated against various enzymes, revealing both specific inhibitory actions and, in some cases, a notable lack of interaction.
One key area of investigation has been in cancer-related signaling pathways. Certain furan-naphthoquinone hybrids, which are structurally related to the core compound, have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov STAT3 is a critical transcription factor, and its phosphorylation is a key step in its activation. nih.gov Furan-fused naphthoquinones like Napabucasin have been shown to target and inhibit STAT3 phosphorylation. nih.gov In a specific study, a novel naphthoquinone-furan-2-cyanoacryloyl hybrid, compound 5c, was found to directly bind to STAT3 with a dissociation constant (K D ) value of 13.0 μM. nih.gov Similarly, other naphthoylamide derivatives have been shown to inhibit STAT3 phosphorylation in a concentration-dependent manner. nih.govresearchgate.net
Conversely, in the context of drug metabolism, a highly potent naphtho[1,2-b]furan-2-carboxamide derivative developed as a receptor antagonist was found to not significantly inhibit cytochrome P450 (CYP450) enzymes. jst.go.jpnih.govresearchgate.net This is a favorable property in drug development, as it suggests a lower potential for drug-drug interactions.
Furthermore, naphthoquinone derivatives, in general, are known to exert anticancer activities through various mechanisms, including the inhibition of topoisomerase I and II. nih.govnih.gov
Table 1: Enzyme and Protein Inhibition by Naphthyl-Furan Analogs
| Compound Class | Specific Compound | Target | Activity | Value |
|---|---|---|---|---|
| Naphthoquinone-furan-2-cyanoacryloyl hybrid | Compound 5c | STAT3 | Binding Affinity (KD) | 13.0 μM nih.gov |
| Furan-fused Naphthoquinone | Isonapabucasin | STAT3 Phosphorylation | Inhibitory Potency (EC50) | Submicromolar range nih.gov |
| Naphtho[1,2-b]furan-2-carboxamide derivative | Analog 10b | Cytochrome P450 (CYP450) | No significant inhibition | N/A jst.go.jpnih.govresearchgate.net |
Receptor Antagonism/Agonism Studies (e.g., MCH-R1)
A significant area of research for this chemical class has been its interaction with the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). jst.go.jpnih.gov MCH-R1 is a G protein-coupled receptor predominantly expressed in the brain that plays a role in regulating feeding behavior and energy homeostasis. jst.go.jp Antagonists of this receptor are considered potential therapeutics for obesity. nih.gov
Extensive structure-activity relationship (SAR) studies have identified novel naphtho[1,2-b]furan-2-carboxamides as potent MCH-R1 antagonists. jst.go.jpnih.gov One of the most potent compounds identified is a 5-(4-pyridinyl) substituted analog (10b), which demonstrated an IC₅₀ value of 3 nM. jst.go.jpnih.govresearchgate.net This high affinity indicates a strong and specific interaction with the MCH-R1 receptor.
Table 2: MCH-R1 Antagonist Activity
| Compound Class | Specific Compound | Target | Activity | IC50 Value |
|---|---|---|---|---|
| Naphtho[1,2-b]furan-2-carboxamide derivative | Analog 10b | MCH-R1 | Antagonist | 3 nM jst.go.jpnih.govresearchgate.net |
Interaction with Biological Macromolecules (e.g., DNA uncoiling inhibition)
Compounds featuring the naphthalene (B1677914) and furan (B31954) motifs have been investigated for their ability to interact with DNA. DNA topoisomerases are essential enzymes that manage the topology of DNA, making them important targets for cancer chemotherapy. mdpi.com Naphthoquinone derivatives bearing phenolic hydroxyl groups have been found to be potent inhibitors of topoisomerase I. nih.gov Studies on aminobenzylnaphthols, which share the naphthol moiety, have shown that these compounds can bind to DNA with high affinity and efficiently suppress the activity of topoisomerase I. mdpi.com Some derivatives were capable of inhibiting topoisomerase I at a concentration of 100 μM, which is comparable to the known inhibitor camptothecin. mdpi.com
Cellular Pathway Modulation
Cell Cycle Analysis in Cancer Cell Lines
The modulation of the cell cycle is a hallmark of many anti-cancer agents. In vitro studies using various cancer cell lines have shown that compounds structurally related to N-(naphthalen-1-yl)furan-2-carboxamide can induce cell cycle arrest.
For instance, one study on N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB) demonstrated that it arrested prostate cancer cells (PC-3, DU-145, and CWR-22) in the G1 phase of the cell cycle. researchgate.net Notably, the compound showed no effect on the cell cycle progression of a normal bone marrow cell line (HS-5), suggesting a degree of selectivity for cancer cells. researchgate.net Other studies on different derivatives have reported cell cycle arrest at the G2/M phase in human colon cancer cell lines. frontiersin.org
Apoptosis Induction Pathways
Inducing apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents. Several derivatives containing the naphthyl and furan components have demonstrated potent pro-apoptotic effects in cancer cells.
Naphthoquinone-furan hybrids have been shown to induce apoptosis in HeLa cells. nih.gov The mechanism for this can involve the generation and accumulation of reactive oxygen species (ROS), which contributes to the initiation of the apoptotic cascade. nih.gov Other naphthoylamide derivatives have also been confirmed to induce apoptosis in colorectal cancer cells by inhibiting STAT3 phosphorylation. nih.govresearchgate.net
Furthermore, studies on NCDDNB showed it induced apoptosis in a time-dependent manner in various prostate cancer cell lines. researchgate.net The peak of apoptosis was observed at day 5 of treatment for PC-3 cells and at day 3 for DU-145 and CWR-22 cells. researchgate.net Active naphthoquinones have been observed to induce apoptosis in a cell-cycle-independent fashion in human breast cancer and leukemia cells. nih.gov
Table 3: Cellular Pathway Modulation by Naphthyl Analogs
| Compound | Cell Line | Effect | IC50 Value |
|---|---|---|---|
| N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide | PC-3 (Prostate Cancer) | G1 Cell Cycle Arrest, Apoptosis | 2.5 μM researchgate.net |
| CWR-22 (Prostate Cancer) | G1 Cell Cycle Arrest, Apoptosis | 2.5 μM researchgate.net | |
| DU-145 (Prostate Cancer) | G1 Cell Cycle Arrest, Apoptosis | 6.5 μM researchgate.net | |
| Naphthoquinone-furan-2-cyanoacryloyl hybrid (5c) | HeLa (Cervical Cancer) | Apoptosis, Proliferation Inhibition | 3.10 μM nih.gov |
Reactive Oxygen Species (ROS) Generation
Currently, there is a lack of specific published research data detailing the direct effects of this compound on the generation of reactive oxygen species (ROS) in cellular systems. The capacity of compounds containing naphthalene and furan moieties to influence cellular redox environments is recognized in a broader context. For instance, naphthalene itself has been shown to enhance intracellular ROS levels, and various naphthoquinones are known to generate ROS. Similarly, the metabolism of furan-containing compounds can lead to the formation of reactive intermediates that may contribute to oxidative stress. However, without direct experimental evidence for this compound, its specific role in ROS generation remains to be elucidated.
Western Blotting and BLI Analyses for Protein Expression and Interactions
Detailed studies employing Western Blotting to analyze changes in protein expression profiles following treatment with this compound are not yet available in the scientific literature. Consequently, there is no specific data on how this compound may alter the levels of particular proteins within the cell.
Similarly, the use of Biolayer Interferometry (BLI) to investigate the direct binding and interaction of this compound with specific protein targets has not been reported. BLI is a powerful technique for measuring real-time biomolecular interactions, providing data on association and dissociation rates. The application of this technology would be invaluable in identifying the direct molecular targets of this compound and quantifying its binding affinities, but such studies have not yet been published.
Mitochondrial Modification and Membranolytic Effects
Specific investigations into the effects of this compound on mitochondrial function and membrane integrity are currently absent from the available scientific literature. Therefore, there is no data to report regarding its potential to induce mitochondrial modifications or exert membranolytic effects.
Broad Spectrum of Biological Activities in Vitro
Anticancer/Antiproliferative Activities
The furan-2-carboxamide scaffold is a component of various compounds investigated for their potential to inhibit cancer cell growth. nih.govmdpi.comnih.gov Similarly, naphthalene (B1677914) derivatives have been explored for their antitumor properties. nih.govnih.gov
Efficacy against Various Human Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, HeLa)
Based on a review of available scientific literature, specific studies detailing the cytotoxic or antiproliferative efficacy of N-(naphthalen-1-yl)furan-2-carboxamide against human cancer cell lines such as MCF-7 (breast), HepG2 (liver), HCT-116 (colon), and HeLa (cervical) have not been identified. While related but structurally distinct furan-carboxamide derivatives have shown activity against some of these cell lines, no such data is published for the title compound. mdpi.comnih.gov
VEGFR-2 Inhibition Potential
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Molecules containing furan-2-carboxamide and naphthalene structures have been separately investigated as potential VEGFR-2 inhibitors. nih.govijprajournal.com However, there is no specific published data from in vitro assays confirming the VEGFR-2 inhibitory activity of this compound.
Inhibition of Topoisomerase I
Topoisomerase I is another validated target for anticancer drugs. Some furan (B31954) derivatives have been noted for their ability to inhibit this enzyme. ijabbr.com Despite this, specific research demonstrating the inhibitory effect of this compound on topoisomerase I is not available in the reviewed literature.
Antimicrobial Activities
The furan ring is a component of many compounds with established antimicrobial properties. ijabbr.com Likewise, various naphthalene derivatives have been synthesized and evaluated for their potential to combat microbial pathogens. researchgate.net
Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria
There is a lack of specific studies in the available literature that define the antibacterial spectrum of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. While related derivatives have shown some activity, data for the title compound is absent. nih.govresearchgate.net
Antifungal Properties
Similarly, while compounds containing furan or naphthalene moieties have been reported to possess antifungal properties, specific data from in vitro studies determining the antifungal activity of this compound against fungal pathogens is not found in the current body of scientific literature. researchgate.netnih.govresearchgate.net
Antiviral Properties (e.g., SARS-CoV-2 Mpro inhibition)
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral therapies. nih.govosti.govrsc.org The search for inhibitors of this enzyme has led to the investigation of various chemical scaffolds, including those containing furan and naphthalene moieties.
While direct studies on this compound are not extensively documented, research on related structures provides a strong rationale for its potential antiviral activity. For instance, furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus. researchgate.net One such compound, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, demonstrated significant activity against the H5N1 virus with a half-maximal effective concentration (EC50) of 1.25 μM. researchgate.net
In the context of coronaviruses, naphthalene-based compounds have been reported as inhibitors of the papain-like protease (PLpro), another essential viral enzyme. nih.gov Furthermore, a library screening and subsequent optimization identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel, non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.gov These findings highlight the potential of combining furan and other aromatic systems to achieve potent Mpro inhibition.
Inhibitory Activity of Furan Derivatives against SARS-CoV-2 Mpro
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| F8 (a 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivative) | SARS-CoV-2 Mpro | 21.28 | nih.gov |
| F8-S43 | SARS-CoV-2 Mpro | 10.76 | nih.gov |
| F8-B6 | SARS-CoV-2 Mpro | 1.57 | nih.gov |
| F8-B22 | SARS-CoV-2 Mpro | 1.55 | nih.gov |
Anti-Inflammatory and Analgesic Effects
Furan derivatives are well-recognized for their anti-inflammatory and analgesic potential. researchgate.netwisdomlib.org Research has shown that certain furan-containing compounds can act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. researchgate.net For example, 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone was found to suppress various proinflammatory mediators. researchgate.net This broad anti-inflammatory profile suggests that the furan moiety within this compound could contribute to similar activities. nih.gov
Likewise, naphthalene derivatives have been the subject of studies for their anti-inflammatory properties. nih.gov Some synthetic naphthalene derivatives have demonstrated potent anti-inflammatory activity in vivo, with reduced ulcerogenic effects compared to standard drugs like phenylbutazone. nih.gov The presence of both the furan-carboxamide and naphthalene structures in a single molecule points toward a promising area for investigation into its potential anti-inflammatory and analgesic efficacy.
Other Potential Biological Activities (e.g., Diuretic, Anti-Glaucoma)
The structural components of this compound also suggest other potential therapeutic applications. The furan ring is a key feature in well-known diuretic drugs, such as furosemide, where it plays a crucial role in the drug's mechanism of action. nih.gov Research into other furan derivatives has also identified compounds with diuretic properties, indicating that this is a characteristic activity of the furan chemical class. wisdomlib.org
Regarding anti-glaucoma activity, there is no specific information in the reviewed literature directly linking this compound or its close analogs to this application. Further research would be necessary to explore this or other potential biological effects.
Table of Mentioned Compounds
Future Perspectives and Research Directions
Design of Novel N-(naphthalen-1-yl)furan-2-carboxamide Analogues with Enhanced Specificity
The future design of analogues of this compound will likely focus on systematic structural modifications to enhance target specificity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new compounds. Key strategies will involve modifications of the naphthalene (B1677914) and furan (B31954) rings, as well as the connecting carboxamide linker.
The introduction of various substituents on both the furan and naphthalene rings can significantly influence the biological activity of the resulting compounds. For instance, the addition of fluoro groups is a known strategy in drug design that can alter the molecule's biological activities. nih.gov The pyran moiety has been shown to tolerate a range of substituents, including five and six-membered rings, fused heterocyclic systems containing oxygen and nitrogen, and fluoro substitutions. nih.gov
An extensive SAR study on naphtho[1,2-b]furan-2-carboxamide derivatives, which bear a similar core structure, led to the identification of a highly potent antagonist for the melanin-concentrating hormone receptor 1 (MCH-R1) by introducing a 5-(4-pyridinyl) substituted group. nih.gov This highlights the potential for significant gains in potency and selectivity through targeted modifications. Future research should explore a diverse range of substituents, including electron-donating and electron-withdrawing groups, at various positions on both the naphthalene and furan rings to map the SAR landscape comprehensively.
| Parent Compound | Analogue | Modification | Observed Effect |
| Naphtho[1,2-b]furan-2-carboxamide | 5-(4-pyridinyl) substituted analog | Introduction of a pyridinyl group at the C-5 position | Highly potent MCH-R1 antagonist (IC50 of 3 nM) nih.gov |
Exploration of New Therapeutic Applications Beyond Current Scope
While initial research may focus on a specific therapeutic area, the diverse biological activities associated with both furan and naphthalene moieties suggest that this compound and its analogues could have a much broader therapeutic potential. researchgate.netorientjchem.org Furan-containing compounds have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. orientjchem.org Similarly, naphthalene derivatives are recognized for their antimicrobial and anti-inflammatory activities. researchgate.net
Future research should therefore involve broad-spectrum screening of this compound and its newly synthesized analogues against a wide range of biological targets. This could uncover novel applications in areas such as infectious diseases, oncology, and inflammatory disorders. For example, some furan-based compounds are potent inhibitors of Mycobacterium tuberculosis, while others show promise in managing central nervous system disorders. orientjchem.org The investigation of N-(naphthalen-1-yl)propanamide derivatives has already revealed notable antimicrobial activity against various bacteria and fungi. researchgate.netsemanticscholar.org
| Compound Class | Therapeutic Area | Reported Activity |
| Furan derivatives | Infectious Diseases | Antibacterial, antifungal, antiviral, potent inhibitors of Mycobacterium tuberculosis orientjchem.org |
| Oncology | Anticancer (e.g., against liver carcinoma) nih.gov | |
| Inflammatory Disorders | Anti-inflammatory researchgate.net | |
| Central Nervous System | Modulation of neurotransmitter activity orientjchem.org | |
| Naphthalene derivatives | Infectious Diseases | Antimicrobial researchgate.net |
| Inflammatory Disorders | Anti-inflammatory researchgate.net | |
| N-(naphthalen-1-yl)propanamide derivatives | Infectious Diseases | Antimicrobial against 10 bacteria and 10 fungi species researchgate.netsemanticscholar.org |
Advanced Computational Approaches for Predictive Modeling
Advanced computational tools are set to play an increasingly pivotal role in accelerating the discovery and optimization of this compound analogues. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding rational drug design. nih.gov
For instance, docking simulations can predict the binding affinity and orientation of designed ligands within the active site of a target protein, as demonstrated in the study of naphthalene-based SARS-CoV PLpro inhibitors. nih.gov MD simulations can further elucidate the stability of these interactions over time. nih.gov
Furthermore, the application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. nih.govaipublications.comyoutube.com ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. bioengineer.org These models can then be used to screen virtual libraries of novel this compound analogues, prioritizing those with the highest predicted potency and most favorable pharmacokinetic properties for synthesis and experimental testing. nih.govaipublications.com This in silico approach can significantly reduce the time and cost associated with the traditional trial-and-error methods of drug discovery.
| Computational Approach | Application in Drug Discovery | Example |
| Molecular Docking | Predicts binding affinity and orientation of ligands in a target's active site. | Used to confirm the strong binding affinity and inhibition potential of designed naphthalene-based ligands against SARS CoV-2 Papain-like protease (PLpro). nih.gov |
| Molecular Dynamics (MD) Simulations | Examines the stability of protein-ligand interactions over time. | Employed to study the molecular mechanisms of protein-ligand interactions for a docked complex. nih.gov |
| Machine Learning (ML) | Builds predictive models for bioactivity, de novo molecular design, and synthesis prediction. | ML models are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. youtube.com |
Development of Robust and Sustainable Synthetic Methodologies
As promising drug candidates emerge, the development of robust, scalable, and sustainable synthetic methods becomes paramount. Traditional methods for amide bond formation often rely on harsh reagents and generate significant waste. Future research in this area should focus on the principles of green chemistry to develop more environmentally friendly and efficient synthetic routes to this compound and its derivatives.
One promising approach is the use of biocatalysis. Enzymatic methods, such as the use of Candida antarctica lipase B, can facilitate amide bond formation under mild conditions, often with high yields and selectivity, and without the need for intensive purification steps. nih.govnih.gov The use of greener solvents, such as cyclopentyl methyl ether, further enhances the sustainability of these processes. nih.govnih.gov
Other green chemistry techniques that could be explored include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com The development of catalytic methods, for instance using copper-based nanocatalysts, for C-N bond formation also presents a promising avenue for sustainable amide synthesis. researchgate.net Additionally, continuous flow synthetic techniques offer potential for improved efficiency and scalability. mdpi.com The adoption of such methodologies will not only be environmentally responsible but also economically advantageous for the large-scale production of any future drugs based on the this compound scaffold.
| Sustainable Method | Description | Advantages |
| Enzymatic Synthesis | Utilizes enzymes like Candida antarctica lipase B as biocatalysts for amide bond formation. nih.govnih.gov | Simple, efficient, high yields, no need for intensive purification, uses green solvents. nih.govnih.gov |
| Microwave-Assisted Synthesis | Employs microwave irradiation as an alternative energy source to accelerate reactions. mdpi.com | Economical, energy-efficient, reduces reaction times from hours/days to minutes. mdpi.com |
| Catalytic Methods | Uses catalysts, such as copper-based nanocatalysts, for oxidative coupling to form C-N bonds. researchgate.net | Eco-friendly, cost-effective, simple catalyst removal and recovery. researchgate.net |
| Continuous Flow Synthesis | Integrates with other technologies like microwave irradiation and supported catalysts for automated processes. mdpi.com | More efficient and sustainable processes. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for preparing N-(naphthalen-1-yl)furan-2-carboxamide and its derivatives?
The compound can be synthesized via condensation reactions between furan-2-carbonyl chloride and substituted aromatic amines. A common method involves refluxing equimolar amounts of the acyl chloride (e.g., furan-2-carbonyl chloride) and naphthalen-1-amine in acetonitrile or dichloromethane under inert conditions for 3–24 hours . For thiourea derivatives, potassium thiocyanate may be added to introduce a carbamothioyl group, followed by purification via recrystallization (e.g., chloroform/methanol) . Reaction optimization should consider temperature (typically 80–120°C), solvent polarity, and stoichiometric ratios to minimize side products.
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- FT-IR : Identification of amide C=O (~1650–1680 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and N-H stretches (~3300 cm⁻¹). Thiourea derivatives show C=S absorption near 1250 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic proton signals (δ 6.5–8.5 ppm for naphthalene and furan rings) and amide NH (δ ~9–10 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160–165 ppm) .
- X-ray crystallography : Resolves molecular conformation (e.g., planarity of the amide group, dihedral angles between aromatic rings) .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Standard protocols include:
- In vitro cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., breast cancer MCF-7) at concentrations of 1–100 µM. Compare selectivity indices (IC₅₀ ratios between cancerous and normal cells) .
- Antioxidant activity : DPPH radical scavenging assays to assess electron-donating capacity, with IC₅₀ values compared to ascorbic acid .
- Antifungal testing : Agar diffusion assays against phytopathogens (e.g., Fusarium spp.), measuring inhibition zones at 10–50 µg/mL .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution on the naphthalene or furan rings) impact bioactivity?
- Electron-withdrawing groups (e.g., nitro, bromo) on the naphthalene ring enhance cytotoxicity by increasing electrophilicity and DNA intercalation potential. For example, bromination at the acetonyl position improved antifungal activity .
- Hydrophilic substituents (e.g., hydroxyl, sulfamoyl) improve solubility but may reduce membrane permeability. Thiourea derivatives with 4-hydroxyphenyl groups showed balanced antioxidant and cytotoxic profiles .
- Planarity : Non-planar conformations (e.g., due to steric hindrance from substituents) reduce stacking interactions with biological targets, as observed in X-ray studies of nitro-substituted analogs .
Q. What computational or crystallographic methods are used to resolve contradictions in structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinities. Compare with experimental IC₅₀ values to validate models .
- Molecular docking : Simulate interactions with target proteins (e.g., estrogen receptors for breast cancer agents). Discrepancies between predicted and observed activity may arise from solvent effects or protein flexibility .
- Crystallographic analysis : Resolve conflicting SAR data by correlating dihedral angles (e.g., between furan and naphthalene rings) with bioactivity. For example, deviations >5° from planarity reduced DNA binding in anthraquinone derivatives .
Q. How can researchers optimize synthetic yields when scaling up this compound derivatives?
- Catalyst screening : Transition metals (e.g., Mn, Ru) enable reductive transamidation or cross-coupling reactions, improving yields from 40% to >80% in scaled batches .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for thiourea derivatives while maintaining >90% purity .
- Purification protocols : Use preparative HPLC with C18 columns (acetonitrile/water gradients) for polar derivatives. For non-polar analogs, silica gel chromatography with ethyl acetate/hexane mixtures is optimal .
Q. What strategies address discrepancies in biological data across studies (e.g., varying IC₅₀ values)?
- Standardize assay conditions : Control variables such as cell passage number, serum concentration, and incubation time. For example, MCF-7 cells grown in 10% FBS may show 2–3-fold IC₅₀ differences compared to 5% FBS conditions .
- Validate purity : Use HPLC-UV/ELSD to confirm >95% purity. Impurities like unreacted acyl chloride (retention time ~2.5 min) can artificially inflate bioactivity .
- Cross-validate with structural analogs : Compare activity trends across derivatives (e.g., brominated vs. hydroxylated analogs) to identify SAR outliers .
Methodological Resources
- Crystallography : SHELX suite for structure refinement (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) .
- Spectral databases : PubChem and EPA DSSTox for reference NMR/IR spectra .
- Synthetic protocols : Peer-reviewed procedures in Acta Crystallographica and Journal of Medicinal Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
